![molecular formula C9H8N4O B2713528 1-[4-(1H-四唑-1-基)苯基]乙酮 CAS No. 125620-13-5](/img/structure/B2713528.png)

1-[4-(1H-四唑-1-基)苯基]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

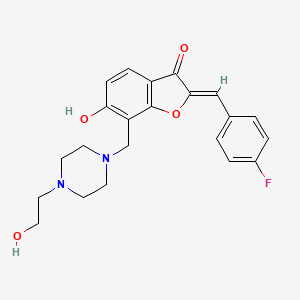

1-[4-(1H-tetrazol-1-yl)phenyl]ethanone is a biochemical compound with a molecular weight of 188.19 and a molecular formula of C9H8N4O . It is used for research purposes .

Synthesis Analysis

The synthesis of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone involves several steps . The first step involves the reaction of sodium azide and triethyl orthoformate to produce 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone . The second step involves a Friedel–Crafts reaction between cyanuric chloride and 4-tetrazoylacetophenone to generate the first-generation dendrimer . The third step involves a Claisen–Schmidt reaction with appropriate aldehydes in ethanol at room temperature to prepare the dendrimers .Molecular Structure Analysis

The molecular structure of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone is represented by the formula C9H8N4O .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone include the reaction of sodium azide and triethyl orthoformate, a Friedel–Crafts reaction, and a Claisen–Schmidt reaction .Physical And Chemical Properties Analysis

1-[4-(1H-tetrazol-1-yl)phenyl]ethanone is a biochemical compound with a molecular weight of 188.19 and a molecular formula of C9H8N4O . More specific physical and chemical properties are not provided in the available resources.科学研究应用

Antifungal Applications

“1-[4-(1H-tetrazol-1-yl)phenyl]ethanone” has been used in the synthesis of 1,3,5-triazine core containing tetrazole dendrimeric chalcones, which have shown effective antifungal activities . Some compounds exhibit moderate activities against tested organisms, and compounds 7b, 7c, and 7f showed good activities .

Dendrimer Synthesis

This compound is used in the first step of synthesizing dendrimers, a type of synthetic polymeric molecule with well-defined shape and monomeric physicochemical properties . Dendrimers are almost spherical in shape having diameters generally from 2 to 10 nm .

Antibacterial Applications

Tetrazoles, including “1-[4-(1H-tetrazol-1-yl)phenyl]ethanone”, have a wide range of biological activities, including antibacterial activities . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .

Analgesic and Anti-inflammatory Applications

Tetrazoles also exhibit analgesic and anti-inflammatory activities . A novel series of (1H-tetrazol-1-yl) pyridine derivatives were synthesized and evaluated for their antiinflammatory, analgesic, ulcerogenic potential, antioxidant, and antibacterial activities .

Antitumor Applications

Tetrazoles have shown antitumor activities . For example, compound 10ec induced the apoptosis of BT-474 cells .

Spectroelectrochemical Studies

“1-[4-(1H-tetrazol-1-yl)phenyl]ethanone” can be used in spectroelectrochemical studies to gain a deeper understanding of the charge delocalization of the triphenylamine backbone .

作用机制

Target of Action

Tetrazole derivatives, which include 1-[4-(1h-tetrazol-1-yl)phenyl]ethanone, have been known to exhibit a wide range of biological activities .

Mode of Action

Tetrazole compounds are known for their electron-donating and electron-withdrawing properties, which may influence their interaction with targets .

Biochemical Pathways

Tetrazole compounds are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

Tetrazolate anions, which are related to 1-[4-(1h-tetrazol-1-yl)phenyl]ethanone, are known to be more soluble in lipids than carboxylic acids, which may influence their bioavailability .

Result of Action

Tetrazole compounds are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Action Environment

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which may be advantageous for receptor–ligand interactions in various environments .

属性

IUPAC Name |

1-[4-(tetrazol-1-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-7(14)8-2-4-9(5-3-8)13-6-10-11-12-13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBRBXFYBWGBPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1H-tetrazol-1-yl)phenyl]ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B2713445.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2713448.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2713449.png)

![3-chloro-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2713450.png)

![7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2713453.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2713460.png)

![Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2713461.png)

![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine](/img/structure/B2713463.png)

![1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2713467.png)